molecular formula C11H9Cl2NO2S B14121947 2,5-dichloro-1-tosyl-1H-pyrrole

2,5-dichloro-1-tosyl-1H-pyrrole

Cat. No.: B14121947
M. Wt: 290.2 g/mol
InChI Key: JVHBFNWCZKSJBG-UHFFFAOYSA-N
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Description

2,5-dichloro-1-tosyl-1H-pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the tosyl group (p-toluenesulfonyl) and two chlorine atoms at positions 2 and 5 makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-1-tosyl-1H-pyrrole typically involves the reaction of a pyrrole derivative with chlorinating agents and tosylating agents. One common method includes the chlorination of 1-tosylpyrrole using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and tosylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-1-tosyl-1H-pyrrole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-1-tosyl-1H-pyrrole, while oxidation can produce this compound-3-carboxylic acid.

Scientific Research Applications

2,5-dichloro-1-tosyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-1-tosyl-1H-pyrrole depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the tosyl group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-tosyl-2,5-dihydro-1H-pyrrole: Similar in structure but lacks the chlorine atoms, which may affect its reactivity and applications.

    2,5-dichloro-1-methyl-1H-pyrrole: Similar in having chlorine atoms at positions 2 and 5 but with a methyl group instead of a tosyl group.

Uniqueness

2,5-dichloro-1-tosyl-1H-pyrrole is unique due to the combination of the tosyl group and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C11H9Cl2NO2S

Molecular Weight

290.2 g/mol

IUPAC Name

2,5-dichloro-1-(4-methylphenyl)sulfonylpyrrole

InChI

InChI=1S/C11H9Cl2NO2S/c1-8-2-4-9(5-3-8)17(15,16)14-10(12)6-7-11(14)13/h2-7H,1H3

InChI Key

JVHBFNWCZKSJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2Cl)Cl

Origin of Product

United States

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